

Application Note: Comprehensive Characterization of N-benzyl-o-toluidine

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Compound of Interest

Compound Name: *N-Benzyl-o-toluidine*

CAS No.: 5405-13-0

Cat. No.: B1596195

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Introduction

N-benzyl-o-toluidine (CAS 5405-13-0), a secondary aromatic amine, is a chemical intermediate with applications in organic synthesis.[1][2] Its structural complexity, featuring both benzyl and tolyl moieties, necessitates a robust and multi-faceted analytical approach to confirm its identity, purity, and stability. In the context of drug development and chemical manufacturing, rigorous characterization is paramount to ensure the quality and safety of final products. Potential impurities, such as starting materials (o-toluidine, benzaldehyde), the imine intermediate from synthesis, or over-alkylated byproducts, must be effectively identified and quantified.[3]

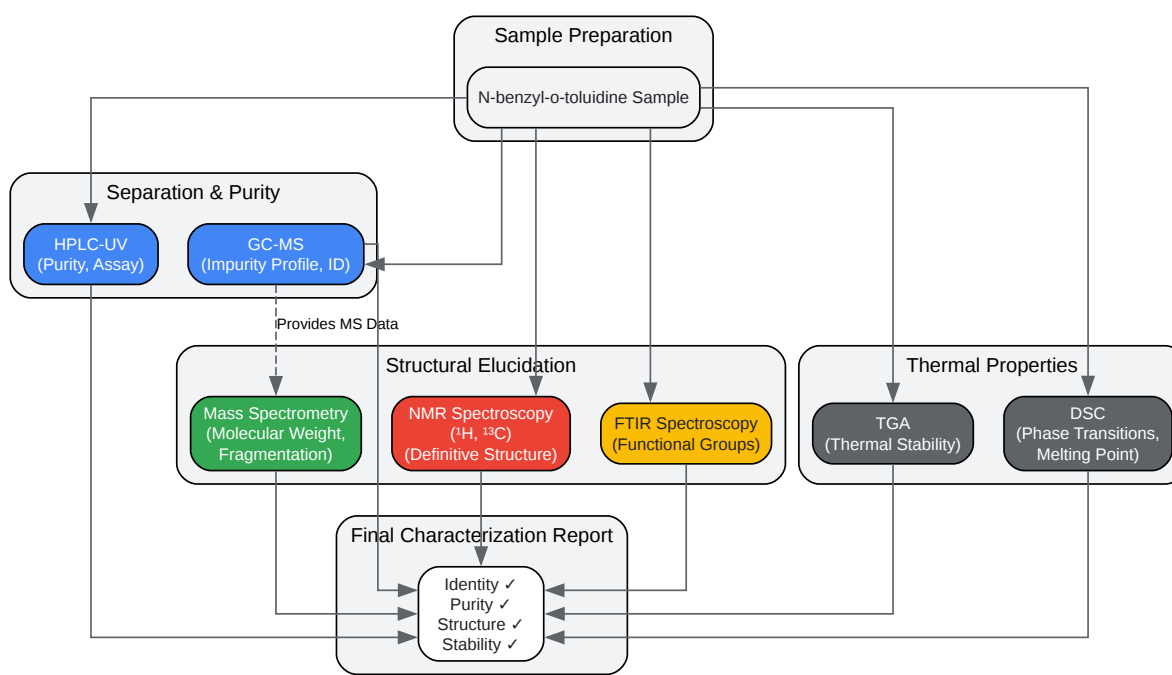
This guide provides a comprehensive overview of the essential analytical methods for the characterization of **N-benzyl-o-toluidine**. We will detail protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind experimental choices. This integrated workflow is designed to provide researchers and scientists with a self-validating system for unambiguous structural elucidation and purity assessment.

Physicochemical Properties of N-benzyl-o-toluidine

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ N	[1]
Molecular Weight	197.27 g/mol	[1]
IUPAC Name	N-benzyl-2-methylaniline	[1]
CAS Number	5405-13-0	[1]

Integrated Analytical Workflow

A thorough characterization of **N-benzyl-o-toluidine** relies on the synergy of multiple analytical techniques. Chromatographic methods provide separation and quantification, while spectroscopic methods offer structural confirmation. Thermal analysis completes the profile by assessing material stability.



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Caption: Integrated workflow for **N-benzyl-o-toluidine** characterization.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are essential for separating **N-benzyl-o-toluidine** from impurities and for quantitative analysis (assay). The choice between Gas and Liquid Chromatography depends on the volatility and thermal stability of the analyte and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. [4] It provides excellent separation and definitive identification based on mass spectra.

Rationale: **N-benzyl-o-toluidine** is sufficiently volatile and thermally stable for GC analysis. The mass selective detector (MSD) is crucial for confirming the identity of the main peak and for tentatively identifying unknown impurities by comparing their mass spectra to libraries like NIST.[5]

Protocol: GC-MS Analysis

- Sample Preparation: Accurately weigh ~20 mg of the **N-benzyl-o-toluidine** sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetone to a final concentration of approximately 2 mg/mL.
- Instrumentation:
 - System: Gas Chromatograph coupled to a Mass Selective Detector.
 - Column: A non-polar or medium-polarity column is recommended. A (5%-Phenyl)-methylpolysiloxane column (e.g., DB-5, HP-5MS) is a robust choice.[6]
 - Dimensions: 30 m length x 0.25 mm ID x 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Method Parameters:
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 °C.
 - Split Ratio: 50:1 (can be adjusted based on concentration).
 - Oven Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.

- MSD Parameters:
 - Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.
 - Scan Range: m/z 40-450.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
- Data Analysis:
 - Identify the **N-benzyl-o-toluidine** peak by its retention time and mass spectrum. The molecular ion should be observed at m/z 197.
 - Integrate all peaks and calculate purity using the area percent method.
 - Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST).

Parameter	Recommended Setting
Column	(5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm
Carrier Gas	Helium, 1.0 mL/min
Oven Program	100 °C (2 min), ramp 15 °C/min to 280 °C (5 min)
Detector	Mass Spectrometer (EI, m/z 40-450)

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile method for the assay and purity determination of a wide range of compounds, including those that are not suitable for GC.[7]

Rationale: RP-HPLC with UV detection is the gold standard for pharmaceutical purity analysis. It offers high resolution and sensitivity. A C18 column is effective at retaining and separating aromatic compounds like **N-benzyl-o-toluidine** from polar and non-polar impurities.[8]

Protocol: RP-HPLC with UV Detection

- Sample Preparation: Prepare a stock solution by dissolving ~25 mg of **N-benzyl-o-toluidine** in a 25 mL volumetric flask with acetonitrile to get a 1 mg/mL solution. Further dilute to ~0.1 mg/mL with the mobile phase for analysis.
- Instrumentation:
 - System: HPLC with a UV/Vis or Diode Array Detector (DAD).
 - Column: C18, 4.6 mm x 150 mm, 5 μ m particle size.
- Method Parameters:
 - Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acids with formic acid.[8]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 μ L.
 - Detection: UV at 254 nm.
- Data Analysis:
 - Determine the retention time of the main peak.
 - Calculate the purity based on the area percent of all observed peaks.
 - For assay, a reference standard of known purity must be used to create a calibration curve.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of **N-benzyl-o-toluidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of organic compounds in solution.[9] Both ^1H and ^{13}C NMR should be performed.

Rationale: The unique electronic environment of each proton and carbon atom in the molecule results in a distinct resonance signal, providing a complete map of the molecular skeleton and connectivity.[9]

Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **N-benzyl-o-toluidine** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H , ^{13}C , and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
- Expected Spectral Data:
 - ^1H NMR: The spectrum will show distinct signals for the aromatic protons on both rings, a singlet for the benzylic methylene (CH_2) protons, a singlet for the methyl (CH_3) protons, and a broad singlet for the amine (NH) proton which may exchange with D_2O .[\[10\]](#) The protons on the carbon adjacent to the nitrogen are deshielded and appear downfield.[\[10\]](#)
 - ^{13}C NMR: The spectrum will show distinct signals for each carbon atom. Carbons attached to the nitrogen will be deshielded and appear in the 40-60 ppm range, while aromatic carbons will appear in the 110-150 ppm range.[\[11\]](#)

Proton Type	Approx. Chemical Shift (δ , ppm in CDCl_3)	Multiplicity	Integration
Aromatic (Benzyl & Toly)	6.6 - 7.4	Multiplet	9H
Amine (N-H)	~4.5 - 5.5	Broad Singlet	1H
Benzylic (N-CH ₂)	~4.3	Singlet	2H
Methyl (Ar-CH ₃)	~2.2	Singlet	3H

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale: FTIR can quickly confirm the presence of key functional groups, such as the N-H bond of the secondary amine and the aromatic C-H and C=C bonds, which are characteristic of the **N-benzyl-o-toluidine** structure.[\[12\]](#)

Protocol: FTIR Analysis

- Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} .
- Expected Absorption Bands:
 - N-H Stretch: A single, medium-intensity band around 3420 cm^{-1} is characteristic of a secondary amine.[\[10\]](#)
 - Aromatic C-H Stretch: Weaker bands above 3000 cm^{-1} .[\[12\]](#)
 - Aliphatic C-H Stretch: Bands just below 3000 cm^{-1} (from CH₂ and CH₃ groups).
 - Aromatic C=C Bending: Strong absorptions in the 1600-1450 cm^{-1} region.

- C-N Stretch: Found in the 1335-1250 cm^{-1} region for aromatic amines.[13]

Thermal Analysis

Thermal analysis techniques like TGA and DSC provide information about the thermal stability, decomposition profile, and phase transitions of a material.[14]

Rationale: Understanding the thermal behavior is critical for determining appropriate storage and handling conditions. DSC can identify the melting point, which is a key physical property and indicator of purity, while TGA reveals the onset temperature of thermal decomposition.[15]
[16]

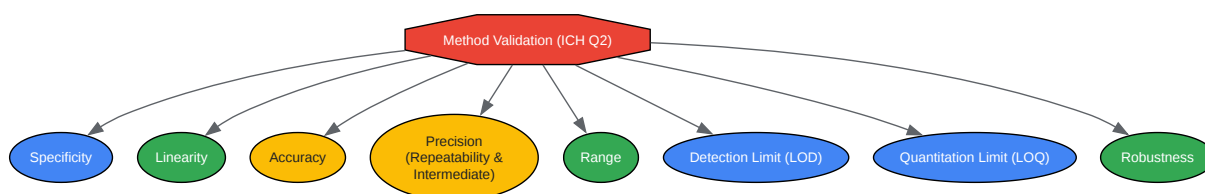
Protocol: Thermal Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (typically aluminum).
- Instrumentation:
 - TGA: Thermogravimetric Analyzer.
 - DSC: Differential Scanning Calorimeter.
- Method Parameters:
 - Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
 - Heating Rate: A standard rate of 10 $^{\circ}\text{C}/\text{min}$ is typically used.
 - Temperature Range:
 - DSC: 25 $^{\circ}\text{C}$ to a temperature above the expected melting point (e.g., 200 $^{\circ}\text{C}$).
 - TGA: 25 $^{\circ}\text{C}$ to a temperature where complete decomposition occurs (e.g., 600 $^{\circ}\text{C}$).
- Data Analysis:

- DSC: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak indicates high purity.
- TGA: Determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition.

Method Validation Principles

All analytical procedures used for quality control must be validated to demonstrate their suitability for the intended purpose.[17][18] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[19][20]



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Caption: Key parameters for analytical method validation per ICH Q2.

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[17]
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
- **Accuracy:** The closeness of test results to the true value.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
- **Limit of Detection (LOD) & Limit of Quantitation (LOQ):** The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy,

respectively.

Conclusion

The comprehensive characterization of **N-benzyl-o-toluidine** requires an orthogonal approach, combining chromatographic, spectroscopic, and thermal analysis techniques. GC-MS and HPLC are effective for determining purity and identifying potential impurities. NMR provides the definitive structural proof, which is supported by functional group information from FTIR and molecular weight confirmation from mass spectrometry. Finally, DSC and TGA establish the key thermal properties of the material. By following these detailed protocols and validating the methods according to ICH guidelines, researchers can ensure a thorough and reliable characterization of **N-benzyl-o-toluidine**.

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